rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by its specific stereochemistry, with the (2R,4R) configuration indicating the spatial arrangement of its atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a ketone or an ester, using a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. These can include catalytic hydrogenation or enzymatic reduction, which offer higher yields and better control over the stereochemistry. The final product is often purified using techniques such as crystallization or chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, amines, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: Halogenated or aminated piperidine derivatives.
Scientific Research Applications
rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and receptor binding.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,4R)-2,4-dimethylpiperidine hydrochloride, cis
- rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride, cis
Uniqueness
rac-(2R,4R)-2-methylpiperidin-4-ol hydrochloride, cis is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can participate in various chemical reactions. This makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research.
Properties
CAS No. |
1421254-85-4 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.